molecular formula C15H14Br2O B8350346 1,3-Bis(3-bromophenyl)propan-2-ol

1,3-Bis(3-bromophenyl)propan-2-ol

Cat. No.: B8350346
M. Wt: 370.08 g/mol
InChI Key: QTZQLMLPWBTZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(3-bromophenyl)propan-2-ol is a useful research compound. Its molecular formula is C15H14Br2O and its molecular weight is 370.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H14Br2O

Molecular Weight

370.08 g/mol

IUPAC Name

1,3-bis(3-bromophenyl)propan-2-ol

InChI

InChI=1S/C15H14Br2O/c16-13-5-1-3-11(7-13)9-15(18)10-12-4-2-6-14(17)8-12/h1-8,15,18H,9-10H2

InChI Key

QTZQLMLPWBTZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CC2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.6 g (200 mmol) of sodium tetrahydridoborate were added at 0° C. to a solution of 36.8 g (100 mmol) of bis(3-bromobenzyl)ketone in a mixture of 500 ml of THF, 200 ml of isopropanol and 3 ml of acetic acid, and the mixture was stirred at 0° C. for a further 3 h. The ice bath was subsequently removed, and the mixture was stirred at room temperature for a further 12 h. After addition of 300 ml of saturated ammonium chloride solution, the organic phase was separated off, and the aqueous phase was extracted twice with 100 ml of dichloromethane. The combined organic phases were washed once with 500 ml of saturated sodium chloride solution and then freed from the solvent mixture in vacuo, giving 34.9 g (94 mmol), corresponding to 94.3% of theory, of the product in the form of an oil, 97% according to 1H-NMR, which were reacted further without purification.
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
bis(3-bromobenzyl)ketone
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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